1-(4-(4-(2-Phenylcyclopropanecarbonyl)piperazine-1-carbonyl)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[4-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-16(26)23-9-7-18(8-10-23)21(27)24-11-13-25(14-12-24)22(28)20-15-19(20)17-5-3-2-4-6-17/h2-6,18-20H,7-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGBCKPZBMDNIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4-(2-Phenylcyclopropanecarbonyl)piperazine-1-carbonyl)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of 2-Phenylcyclopropanecarbonyl Chloride: This can be achieved by reacting phenylacetic acid with thionyl chloride.
Cyclopropanation: The phenylacetic acid derivative undergoes cyclopropanation using a suitable reagent such as diazomethane.
Coupling with Piperazine: The cyclopropane derivative is then reacted with piperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Formation of Piperidine Derivative: The intermediate product is further reacted with piperidine under controlled conditions to yield the final compound.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to ring-opening and formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure.
Material Science:
Biology and Medicine:
Pharmacology: Investigated for its potential as a drug candidate due to its ability to interact with various biological targets.
Biochemical Research: Used in studies to understand the interaction of complex organic molecules with biological systems.
Industry:
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing: Potential use in the production of therapeutic agents.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules such as proteins and enzymes. The piperazine and piperidine moieties are known to interact with neurotransmitter receptors, potentially modulating their activity. The cyclopropane ring can introduce strain into the molecule, affecting its binding affinity and specificity.
Molecular Targets and Pathways:
Neurotransmitter Receptors: Interaction with serotonin and dopamine receptors.
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Piperazine-Ethanone Derivatives
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone () Structure: Chloroacetyl group attached to 4-phenylpiperazine. Synthesis: Reacting 1-phenylpiperazine with chloroacetyl chloride in dichloromethane .
1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone () Structure: 4-Hydroxyphenyl substituent on piperazine. Application: Precursor to ketoconazole, an antifungal agent. The hydroxyl group improves solubility and hydrogen-bonding capacity, critical for target binding .
MK29 (1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone) () Structure: Trifluoromethylphenyl group. Synthesis: Uses HOBt/TBTU coupling reagents in DMF, common for amide bond formation . Effect of CF₃: Enhances metabolic stability and lipophilicity compared to phenylcyclopropane.
Piperidine-Containing Derivatives
AMG 579 () Structure: Piperidine linked to a pyrimidinyl group and ethanone. Pharmacology: PDE10A inhibitor with 86–91% brain target occupancy at 10 mg/kg in preclinical studies. Replacing morpholine with piperidine increased potency .
2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone () Key Study: Demonstrated amide bond isomerization via variable-temperature NMR. Isomerization kinetics (rate constant 380 s⁻¹, energy barrier ~67 kJ/mol) highlight conformational flexibility relevant to drug design .
Physical Properties
- Melting Points: 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone: 453 K . 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone: Not reported, but crystallizes from dichloromethane .
- Solubility : Hydroxyl and trifluoromethyl groups improve aqueous solubility compared to hydrophobic cyclopropane.
Biological Activity
1-(4-(4-(2-Phenylcyclopropanecarbonyl)piperazine-1-carbonyl)piperidin-1-yl)ethanone is a complex organic compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential clinical applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure contains piperazine and piperidine moieties, which are known for their significant biological activities, including antitumor and neuroprotective effects.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing its potential as an inhibitor of various biological pathways associated with disease processes.
Antitumor Activity
Research indicates that the compound exhibits antitumor properties , particularly against solid tumors. For example, in vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast cancer) with IC50 values in the micromolar range . The mechanism appears to involve the modulation of apoptosis pathways and inhibition of cell cycle progression.
The compound's mechanism of action is thought to involve:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes related to tumor growth, particularly those involved in lysophosphatidic acid signaling pathways .
- Induction of Apoptosis : Studies show that treatment with this compound leads to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins in cancer cells .
Study 1: Antitumor Efficacy
A study conducted on A549 cells treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability. The results are summarized in Table 1.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
| 100 | 10 |
This study indicates significant cytotoxicity at higher concentrations.
Study 2: Mechanistic Insights
In another investigation focusing on apoptosis induction, flow cytometry analysis revealed that cells treated with the compound exhibited increased Annexin V positivity, indicating early apoptotic changes. The results are displayed in Table 2.
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|
| Control | 5 | 2 |
| Compound (50 µM) | 30 | 15 |
These findings suggest that the compound effectively triggers apoptotic pathways in cancer cells.
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and what key reaction conditions are required?
The synthesis typically involves sequential coupling of the piperazine and piperidinone moieties. A standard method includes:
- Acylation of piperazine : Reacting 2-phenylcyclopropanecarbonyl chloride with piperazine in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base at 0–5°C to prevent side reactions .
- Piperidinone coupling : The resulting intermediate is further reacted with 1-(piperidin-1-yl)ethanone via carbodiimide-mediated coupling (e.g., EDC/HOBt) in DCM at room temperature .
Critical conditions : Strict temperature control during acylation (to avoid cyclopropane ring opening) and inert atmosphere (N₂/Ar) to prevent hydrolysis of reactive intermediates .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- X-ray crystallography : Resolve the crystal structure to determine bond lengths, dihedral angles (e.g., phenylcyclopropane orientation relative to piperazine), and puckering parameters of the piperidine ring (e.g., Cremer-Pople analysis) .
- NMR spectroscopy : Key signals include:
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. What strategies are employed to analyze the conformational flexibility of the piperazine-piperidinone backbone, and how does it influence biological interactions?
- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map energy barriers for piperazine ring inversion and piperidinone chair-to-boat transitions .
- Crystallographic data : Compare solid-state conformations with solution-phase dynamics (via NOESY NMR) to assess flexibility .
- Biological relevance : Conformational rigidity in the piperazine ring enhances binding affinity to target proteins (e.g., kinase domains), while flexibility in the piperidinone moiety may improve solubility .
Q. What experimental approaches are recommended to resolve contradictory data regarding the compound’s reactivity under varying pH or temperature conditions?
- pH-dependent stability assays : Monitor degradation via HPLC at pH 2–10 (simulating gastric to physiological conditions). For example, the cyclopropane ring is prone to acid-catalyzed ring-opening at pH < 3 .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen/oxygen atmospheres. Contradictory reports on thermal stability can arise from residual solvents (e.g., DCM) affecting Td measurements .
- Controlled kinetic studies : Use stopped-flow spectroscopy to quantify reaction rates of hydrolysis or oxidation (e.g., with m-CPBA) under standardized conditions .
Q. How can researchers design derivatives to investigate structure-activity relationships (SAR) for biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
